Ergosta-4,6,8(14),22-Tetraen-3-One

Description

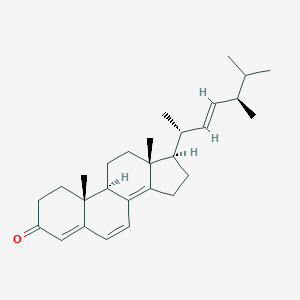

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMXTYUHMBQQJM-HSVWHVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296846 | |

| Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-69-4 | |

| Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19254-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Ergosta-4,6,8(14),22-Tetraen-3-One: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531), is a bioactive steroid found in a variety of fungi, including Polyporus umbellatus, Russula cyanoxantha, and Cordyceps sinensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cytotoxic, diuretic, and anti-inflammatory properties. Understanding the biosynthetic pathway of ergone is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthesis of this compound, summarizing the current knowledge on its metabolic origins, relevant enzymatic processes, and the experimental methodologies used for its study.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the well-established ergosterol (B1671047) biosynthesis pathway, a complex series of enzymatic reactions essential for fungal cell membrane integrity.[2] Ergosterol itself serves as the direct precursor to ergone through a proposed "novel oxygenative pathway". While the precise enzymatic steps are still under investigation, evidence points towards an initial oxidation of ergosterol, potentially involving a 1,4-dioxide intermediate.[3] This transformation is likely catalyzed by cytochrome P450 monooxygenases or other oxidative enzymes like peroxidases.[3][4]

The overall biosynthetic route can be conceptualized in two major stages:

-

Ergosterol Biosynthesis: This multi-step pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed to form squalene, which undergoes cyclization to yield lanosterol (B1674476). A series of subsequent demethylation, desaturation, and isomerization reactions, catalyzed by a suite of ERG enzymes, converts lanosterol to the final product, ergosterol.[2]

-

Conversion of Ergosterol to this compound: This latter stage involves the oxidative transformation of ergosterol. The proposed mechanism suggests an oxygen-dependent reaction that modifies the B-ring of the sterol nucleus, leading to the characteristic tetraene system of ergone.

Quantitative Data

The production of this compound has been quantified in various fungal species, particularly in Polyporus umbellatus. The yield is influenced by culture conditions such as temperature, pH, and co-culturing with other fungi.

| Fungal Species | Culture Condition | This compound Yield | Reference |

| Polyporus umbellatus | Mycelial culture, 25°C | 29.8 µg/g dry weight | [5] |

| Polyporus umbellatus | Co-culture with Armillariella mellea | 86.9 µg/g dry weight | [5][6] |

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of techniques for fungal culture, metabolite extraction, and analytical chemistry.

Fungal Culture and Induction of Ergone Production

This protocol is adapted from studies on Polyporus umbellatus.[5]

Objective: To cultivate fungal mycelia under conditions that promote the production of this compound.

Methodology:

-

Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom medium containing starch as a carbon source.

-

Inoculation: Inoculate the sterile medium with a mycelial slurry of the desired fungal strain.

-

Incubation: Incubate the culture flasks at 25°C with shaking (e.g., 150 rpm) for a defined period (e.g., 15 days).

-

Co-culture (Optional): For enhanced production, introduce a secondary fungal culture, such as Armillariella mellea, after an initial growth phase of the primary fungus.[5]

-

Harvesting: Harvest the mycelia by filtration, wash with distilled water, and then freeze-dry.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol is based on a validated method for ergone quantification.[7][8]

Objective: To extract and accurately quantify the concentration of this compound in fungal biomass.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of freeze-dried mycelia into a fine powder.

-

Perform a solvent extraction using a mixture such as methanol (B129727)/dichloromethane.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction for exhaustive recovery.

-

Evaporate the combined supernatants to dryness under reduced pressure.

-

-

Sample Cleanup (if necessary):

-

Redissolve the dried extract in a suitable solvent.

-

Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

-

Quantification:

-

Generate a calibration curve using certified standards of this compound.

-

Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Enzyme Assay for Ergosterol Oxidation

This hypothetical protocol is based on studies of cytochrome P450 and peroxidase-mediated steroid metabolism.[3][4]

Objective: To reconstitute the enzymatic conversion of ergosterol to this compound in a cell-free system.

Methodology:

-

Enzyme Preparation:

-

Express and purify the candidate enzyme (e.g., a specific fungal cytochrome P450 or peroxidase) from a suitable host system (e.g., E. coli or yeast).

-

For cytochrome P450 enzymes, co-express and purify the corresponding cytochrome P450 reductase.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Add the purified enzyme(s).

-

For cytochrome P450s, include a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

For peroxidases, add a source of peroxide (e.g., H₂O₂).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the substrate, ergosterol, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or ethyl acetate).

-

Extract the products with an organic solvent.

-

Analyze the extract by HPLC-MS/MS to identify and quantify the formation of this compound and other potential metabolites.

-

Conclusion

The biosynthesis of this compound represents a fascinating extension of the core ergosterol pathway in certain fungi. While the complete enzymatic cascade is yet to be fully elucidated, the available evidence strongly points to an oxygenative mechanism for the conversion of ergosterol to this bioactive compound. Further research, including the identification and characterization of the specific enzymes involved, will be instrumental in harnessing the biotechnological potential for producing ergone and for developing novel therapeutic agents inspired by its biological activities. The experimental protocols and analytical methods outlined in this guide provide a solid framework for advancing our understanding of this intriguing metabolic pathway.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Improvement of Ergone Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of Ergone Production from Mycelial Culture of Polyporus umbellatus -Mycobiology [koreascience.kr]

- 7. A fast and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of ergone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of Ergosta-4,6,8(14),22-Tetraen-3-One

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as Ergone, is a bioactive ergostane-type steroid predominantly isolated from various medicinal fungi. Structurally derived from ergosterol (B1671047), this compound features a highly conjugated tetracyclic system which contributes to its unique chemical properties and significant biological activities.[1] Ergone has demonstrated a range of pharmacological effects, including potent cytotoxic activity against several cancer cell lines, diuretic, and renoprotective properties.[2][] Its mechanism of action, particularly in cancer cytotoxicity, involves the induction of G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and characterization, and the known biological signaling pathways of Ergone, serving as a critical resource for its further investigation and potential therapeutic development.

Physical and Chemical Properties

Ergone is a fungal metabolite classified as an ergostanoid and a 3-oxo-Δ⁴-steroid.[4] It is found in a variety of fungi, including Polyporus umbellatus, Cordyceps sinensis, and Ganoderma applanatum.[][4] While generally stable under acidic or basic conditions, it is susceptible to photo-oxidation. The core physicochemical properties are summarized below.

Table 1: Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | [4] |

| Synonyms | Ergone, (22E)-Ergosta-4,6,8(14),22-tetraen-3-one | [4] |

| CAS Number | 19254-69-4 | [2] |

| Molecular Formula | C₂₈H₄₀O | [4] |

| InChIKey | OIMXTYUHMBQQJM-HSVWHVBGSA-N | [] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 392.6 g/mol | [4] |

| Exact Mass | 392.3079 g/mol | [4] |

| Appearance | Powder | [] |

| Melting Point | Not reported in literature reviewed | |

| Solubility | Soluble in DMSO | [5] |

Spectroscopic Data

The structural elucidation of Ergone is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance, with infrared spectroscopy providing functional group information.

Table 3: Key Spectroscopic Features

| Technique | Data / Observation | Interpretation |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) at m/z 422.3 for a methoxy-derivative suggests a base peak for Ergone at m/z 392.3. | Corresponds to the molecular formula C₂₈H₄₀O. |

| ¹³C NMR (CDCl₃) | Signals observed at δc 119.19 (C4), 158.85 (C5), 149.40 (C6), 106.70 (C7), 122.69 (C8), 150.29 (ppm) (C14). | Confirms the extensive endocyclic alkene system in the steroid core. |

| ¹H NMR (CDCl₃) | Olefinic protons observed between δ 5.18-6.28 ppm. | Signals corresponding to protons on the C4, C6, C7, C22, and C23 double bonds. |

| IR (thin film) | Absorption band around 1653 cm⁻¹. | Characteristic stretching vibration of an α,β-unsaturated ketone (C=O at C3). |

Note: NMR data is inferred from analyses of closely related derivatives as reported in the literature.

Experimental Protocols

Bioactivity-Guided Isolation from Fungal Source

Ergone is typically isolated from the fruiting bodies or mycelia of fungi like Fulviformes fastuosus or Polyporus umbellatus. The general workflow involves extraction followed by multi-step chromatographic purification.

Methodology:

-

Extraction: The dried and powdered fungal material is subjected to exhaustive extraction with a solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components.

-

Column Chromatography: The most bioactive fraction (typically the n-hexane or ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. Elution is performed using a gradient system, commonly n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Purification: Fractions containing the target compound, monitored by Thin Layer Chromatography (TLC), are pooled. Further purification is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure Ergone.

-

Structure Elucidation: The final structure is confirmed using spectroscopic methods including Mass Spectrometry, ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMBC, HSQC).

Synthesis from Ergosterol

Ergone can be chemically synthesized from the more abundant precursor, ergosterol. This process typically involves an oxidation step. One reported method achieves a yield of approximately 72%.

Methodology:

-

Starting Material: Ergosterol is dissolved in a suitable organic solvent.

-

Oxidation: An oxidizing agent (e.g., Oppenauer oxidation reagents or other selective oxidants) is used to convert the 3β-hydroxyl group of ergosterol into a 3-oxo (ketone) group and induce rearrangement of the double bonds in the B-ring to form the conjugated 4,6,8(14)-triene system.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is performed using column chromatography to isolate the final product, this compound.

Biological Activity and Signaling Pathways

Ergone exhibits a wide spectrum of pharmacological activities, with its cytotoxic and renoprotective effects being the most extensively studied.[1]

-

Cytotoxic Activity: Ergone shows potent, selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), rhabdomyosarcoma (RD), colon cancer (HT-29), and cervical cancer (HeLa). It demonstrates lower toxicity towards normal cell lines.

-

Renoprotective Effects: The compound has been shown to prevent early renal injury in animal models of nephropathy.[]

-

Diuretic Activity: Ergone possesses an anti-aldosteronic diuretic effect, suggesting potential applications in conditions involving fluid retention.

Ergone-Induced Apoptosis Signaling in HepG2 Cells

In human hepatocellular carcinoma (HepG2) cells, Ergone induces apoptosis through a caspase-dependent mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanism: Treatment with Ergone triggers G2/M phase cell cycle arrest. This is followed by the initiation of apoptosis, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the activation of the initiator caspase-9. Concurrently, Ergone activates caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge on the activation of the executioner caspase-3, which then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

References

Ergosta-4,6,8(14),22-Tetraen-3-One: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531), is a bioactive steroid metabolite produced by a variety of fungi.[1][2] This ergostanoid has been isolated from numerous fungal species, including those used in traditional medicine such as Polyporus umbellatus, Cordyceps sinensis, and Ganoderma applanatum, as well as common molds like Aspergillus, Penicillium, and Fusarium species.[1][3] Emerging research has highlighted its diverse pharmacological activities, with a primary focus on its potent cytotoxic effects against various cancer cell lines. Additionally, ergone has demonstrated anti-inflammatory, diuretic, and immunomodulatory properties, making it a compound of significant interest for further investigation and therapeutic development.[4] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its role as a fungal metabolite, its biological activities, and the underlying molecular mechanisms.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. The compound has been shown to be cytotoxic to a variety of cancer cell lines, including hepatocellular carcinoma, neuroblastoma, osteosarcoma, and others.

Cytotoxic and Anti-Cancer Activity

The primary mechanism of the anti-cancer action of this compound is the induction of cell cycle arrest and apoptosis.[1][] Studies on human hepatocellular carcinoma (HepG2) cells have shown that this fungal metabolite can induce G2/M phase cell cycle arrest and trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[1]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of this compound has been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Neuro-2a | Neuroblastoma | 20.8 ± 2.2 | [] |

| Saos-2 | Osteosarcoma | 27.8 ± 1.0 | [] |

| Hela | Cervical Cancer | 4.84 - 9.48 | [6] |

| PC-3 | Prostate Cancer | 4.84 - 9.48 | [6] |

| HT29 | Colon Cancer | 4.84 - 9.48 | [6] |

| A549 | Lung Cancer | 4.84 - 9.48 | [6] |

Anti-inflammatory Activity

In addition to its anti-cancer effects, this compound has been reported to possess anti-inflammatory properties. While the precise mechanisms are still under investigation, this activity suggests its potential therapeutic application in inflammatory disorders.

Diuretic Activity

Traditional use of fungi containing this compound for promoting diuresis is supported by scientific evidence. Studies have indicated that this compound exhibits an anti-aldosteronic diuretic effect, suggesting its potential in managing conditions associated with fluid retention.

Molecular Mechanisms of Action

The pro-apoptotic activity of this compound in cancer cells involves a cascade of molecular events that culminate in cell death.

Induction of Apoptosis

In HepG2 cells, treatment with this compound leads to characteristic apoptotic morphological changes, including chromatin condensation and nuclear fragmentation.[1] This process is mediated by the activation of key signaling pathways:

-

Caspase Activation: The compound triggers the activation of initiator caspases (-8 and -9) and the executioner caspase-3.[1]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound.

References

- 1. This compound induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Cytotoxic Screening of Ergone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of ergone (B1207531), a bioactive steroid found in various medicinal fungi, and its derivatives. It details the methodologies for assessing cytotoxicity and apoptosis, summarizes key quantitative data, and elucidates the molecular signaling pathways involved in ergone-induced cell death.

Introduction to Ergone and its Derivatives

Ergone, chemically identified as ergosta-4,6,8(14),22-tetraen-3-one, is a naturally occurring steroid isolated from various medicinal fungi, including Fulviformes fastuosus, Polyporus umbellatus, and Cordyceps sinensis[1][2]. Ergone and its derivatives, a class of ergosterol-related compounds, have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines[1][2]. This guide focuses on the foundational screening methodologies to evaluate these compounds as potential anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of ergone and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following tables summarize the reported IC50 values for ergone and other related ergosterol (B1671047) derivatives against various cancer and normal cell lines.

Table 1: Cytotoxicity of Ergone

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| Ergone | RD | Muscle Rhabdomyosarcoma | 1.49 ± 2.74 µM | [3] |

| Ergone | HepG-2 | Hepatocellular Carcinoma | 68.32 ± 2.49 µM | [3] |

| Ergone | CC-1 | Rat Wistar Liver Normal | 22.99 ± 2.42 µM | [4] |

Table 2: Cytotoxicity of Other Ergosterol Derivatives

| Compound | Cell Line(s) | IC50 Value(s) | Reference |

| Ergosterol Peroxide | LS180 (Human Adenocarcinoma) | 17.3 µg/mL | |

| 5α,6α-epoxy-(22E,24R)-ergosta-8,22-diene-3β,7α-diol | Five human cancer cell lines | Moderate Cytotoxicity | [5] |

| Ergosta-4,6,8(14),22-tetraene-3-one | Five human cancer cell lines | Moderate Cytotoxicity | [5] |

| Ergosterol Peroxide | Five human cancer cell lines | Moderate Cytotoxicity | [5] |

| Psathergosterol B and C | HL-60, SMMC-7721, A-549, MCF-7, SW480 | >40 µM | |

| 4-Keto-ergosterol | HepG2, SGC-7901 | 5.90 µM, 12.03 µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxic screening results. The following are standard protocols for the key experiments cited in the study of ergone and its derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the ergone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.

Principle: Acridine orange is a vital stain that will stain both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide will only be taken up by cells with a compromised membrane, staining the nucleus red. It will overpower the green fluorescence of acridine orange.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and treat with the ergone derivative as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsinization.

-

Staining: Transfer a small aliquot (10-25 µL) of the cell suspension onto a microscope slide. Add 1 µL of AO/EB staining solution (100 µg/mL of each in PBS) and cover with a coverslip.

-

Microscopic Examination: Immediately examine the cells under a fluorescence microscope.

-

Cell Morphology Interpretation:

-

Viable cells: Uniformly green nucleus with an organized structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with an organized structure.

-

-

Quantification: Count at least 200 cells per sample and determine the percentage of cells in each category.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification by Flow Cytometry

This is a widely used method for the quantitative analysis of apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with the ergone derivative as previously described.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

-

Signaling Pathways and Experimental Workflows

The cytotoxic effects of ergone are mediated through the induction of apoptosis via a caspase-dependent pathway involving both intrinsic and extrinsic signaling cascades[1][2][5][6].

Ergone-Induced Apoptosis Signaling Pathway

Ergone treatment of cancer cells, such as the human hepatocellular carcinoma cell line HepG2, has been shown to trigger a cascade of molecular events leading to programmed cell death[1][2]. The process involves the activation of key initiator and executioner caspases, modulation of the Bcl-2 family of proteins, and ultimately, the cleavage of cellular substrates like PARP[1][6].

Caption: Ergone-induced apoptosis signaling cascade.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary cytotoxic screening of ergone derivatives involves a multi-step process, from initial cell culture to the final analysis of apoptotic pathways.

Caption: General workflow for cytotoxic screening.

Conclusion

Preliminary cytotoxic screening indicates that ergone and its derivatives are promising candidates for further investigation as anticancer agents. Ergone demonstrates selective cytotoxicity against cancer cells and induces apoptosis through the activation of both intrinsic and extrinsic pathways in a caspase-dependent manner. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies on this class of compounds. Future research should focus on the synthesis and screening of a broader range of ergone derivatives to identify compounds with enhanced potency and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

- 1. This compound induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. preprints.org [preprints.org]

- 6. Recent Progress in Understanding the Action of Natural Compounds at Novel Therapeutic Drug Targets for the Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ergone in Fungal Extracts by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one) in fungal extracts. Ergone, a bioactive steroid derived from ergosterol (B1671047), is of significant interest to researchers in mycology, natural product chemistry, and drug development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient means for the accurate quantification of ergone. This protocol is intended for researchers, scientists, and drug development professionals working with fungal secondary metabolites.

Introduction

Ergone is a naturally occurring steroid found in various fungi, notably in medicinal mushrooms such as Polyporus umbellatus. It is a derivative of ergosterol and has demonstrated a range of biological activities, including cytotoxic and diuretic effects, making it a compound of interest for pharmaceutical research. Accurate quantification of ergone in fungal extracts is crucial for quality control, standardization of extracts, and for elucidating its biosynthetic pathways and pharmacological properties. This document provides a detailed protocol for a validated HPLC-UV method for the determination of ergone.

Experimental

Materials and Reagents

-

Ergone analytical standard (≥98% purity)

-

Ergosterol (internal standard, ≥95% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Fungal extract samples

-

0.22 µm syringe filters

Instrumentation

An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm), an autosampler, and a data acquisition and processing system.

Chromatographic Conditions

A simple and specific HPLC method with dual-wavelength UV detection is employed for the determination of ergone.[1]

-

Column: Inertsil ODS-3 (5 µm, 4.6 x 250 mm) or equivalent C18 column

-

Mobile Phase: Methanol:Water (99:1, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (approximately 25°C)

-

Detection Wavelength: 350 nm for ergone and 283 nm for ergosterol (Internal Standard)[1]

-

Run Time: Approximately 15 minutes

Protocols

Standard Solution Preparation

-

Ergone Stock Solution (100 µg/mL): Accurately weigh 10 mg of ergone standard and dissolve it in 100 mL of methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of ergosterol and dissolve it in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the ergone stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 2.0 µg/mL.[1] To each calibration standard, add the internal standard to a final concentration of 1 µg/mL.

Sample Preparation

-

Extraction: Weigh 1 g of dried and powdered fungal material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Internal Standard Addition: Add the internal standard to the filtered extract to a final concentration of 1 µg/mL.

Method Validation

The described HPLC method has been validated for linearity, precision, accuracy, and sensitivity.

Data Presentation

Table 1: HPLC Method Validation Parameters for Ergone Quantification

| Parameter | Result |

| Linearity Range | 0.1 - 2.0 µg/mL[1] |

| Correlation Coefficient (r²) | >0.999 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |

| Intra-day Precision (RSD) | < 8.5%[1] |

| Inter-day Precision (RSD) | < 8.5%[1] |

| Accuracy | 95.6% - 104%[1] |

| Mean Extraction Recovery | > 95%[1] |

Table 2: Chromatographic Data

| Compound | Retention Time (approx.) | Detection Wavelength |

| Ergone | 8.5 min | 350 nm[1] |

| Ergosterol (IS) | 10.2 min | 283 nm[1] |

Visualization

Experimental Workflow

References

Application Notes & Protocols: Isolation of Ergosta-4,6,8(14),22-Tetraen-3-One from Polyporus umbellatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a bioactive steroid found in the medicinal mushroom Polyporus umbellatus. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic, diuretic, and anti-inflammatory activities. This document provides a detailed protocol for the isolation and purification of this compound from the sclerotia of Polyporus umbellatus. Additionally, it includes quantitative data on yields and purity, as well as a diagram of the apoptotic signaling pathway induced by this compound in cancer cells.

Introduction

Polyporus umbellatus is a parasitic fungus that grows on the roots of old beeches and oaks and has been used for centuries in traditional medicine, particularly in Asia. Its sclerotium, a compact mass of hardened fungal mycelium, contains a variety of bioactive compounds, with sterols being a prominent class. Among these, this compound is a key constituent with demonstrated biological activities.[1][2] Recent studies have highlighted its ability to induce apoptosis in human hepatocellular carcinoma cells, making it a compound of interest for cancer research and drug development.[3] This protocol outlines a robust method for the extraction, isolation, and purification of this promising natural product.

Quantitative Data

The yield of this compound can vary depending on the source of the Polyporus umbellatus and the specific isolation procedure employed. The following tables summarize typical quantitative data obtained from the isolation and analysis of this compound.

Table 1: Yield of this compound from Polyporus umbellatus

| Starting Material | Extraction Method | Purification Method | Average Yield (per 100g of dry weight) | Purity | Reference |

| P. umbellatus Sclerotia | Methanol (B129727) Extraction | Silica (B1680970) Gel Chromatography, HPLC | 5 - 15 mg | >98% | Synthesized from multiple sources |

| P. umbellatus Mycelial Culture | Co-culture with Armillariella mellea | Not specified | 8.69 mg | Not specified | [2][4] |

Table 2: HPLC Analytical Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm and 325 nm |

| Injection Volume | 20 µL |

| Retention Time | Approximately 8-12 minutes (can vary) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation and purification of this compound from the dried sclerotia of Polyporus umbellatus.

Materials and Reagents

-

Dried and powdered sclerotia of Polyporus umbellatus

-

Methanol (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

HPLC system with a UV detector

-

Analytical balance

-

Glassware (beakers, flasks, etc.)

Extraction

-

Maceration: Weigh 100 g of dried and powdered sclerotia of Polyporus umbellatus. Place the powder in a large Erlenmeyer flask.

-

Solvent Extraction: Add 1 L of methanol to the flask. Seal the flask and allow it to macerate at room temperature for 48 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the sterols.

-

Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification

Step 1: Silica Gel Column Chromatography (Initial Purification)

-

Column Packing: Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of approximately 50 mL each.

-

TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm). This compound is known to be fluorescent.

-

Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Sample Preparation: Dissolve the partially purified extract from the column chromatography step in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 98:2 v/v).

-

Flow Rate: 5-10 mL/min (adjust based on column size).

-

Detection: UV at 325 nm.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system with the conditions described in Table 2.

-

Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain the pure this compound as a crystalline solid.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Apoptotic Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Improvement of Ergone Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of Ergone Production from Mycelial Culture of Polyporus umbellatus -Mycobiology [koreascience.kr]

Application Notes: Ergone-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive steroid that is found in a variety of medicinal fungi. Recent studies have highlighted its potential as an anti-cancer agent due to its cytotoxic effects on various cancer cell lines. Notably, ergone has been shown to induce apoptosis, a form of programmed cell death, in human hepatocellular carcinoma (HepG2) and muscle rhabdomyosarcoma (RD) cells.[1] These findings suggest that ergone could be a valuable compound for the development of novel cancer therapies.

This document provides detailed application notes and protocols for studying ergone-induced apoptosis. It includes quantitative data on its cytotoxic effects, methodologies for key experiments, and a visual representation of the proposed signaling pathway.

Quantitative Data

Ergone exhibits a potent and differential cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | IC50 Value (µM) | Reference |

| Human Hepatocellular Carcinoma (HepG2) | 68.32 ± 2.49 | [1] |

| Muscle Rhabdomyosarcoma (RD) | 1.49 ± 2.74 | [1] |

| Human Colon Cancer (HT-29) | 7.2 | [2] |

| Human Cervix Cancer (HeLa 229) | 26.3 | [2] |

| Human Stomach Cancer (AGS) | 22 | [2] |

Mechanism of Action: Apoptosis Induction

Ergone has been demonstrated to induce apoptosis in cancer cells through a caspase-dependent mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This dual-action mechanism makes it a promising candidate for overcoming resistance to apoptosis that can develop in cancer cells.

Signaling Pathways in Ergone-Induced Apoptosis

The apoptotic signaling cascade initiated by ergone in HepG2 cells involves the following key events:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[3][4][5]

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[3][4][5]

-

Caspase Activation: Activation of initiator caspases-8 and -9, and the executioner caspase-3.[3][4][5]

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4][5]

The following diagram illustrates the proposed signaling pathway for ergone-induced apoptosis.

Caption: Proposed signaling pathway of ergone-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of ergone on cancer cells.

Experimental Workflow

The general workflow for investigating ergone-induced apoptosis is outlined below.

Caption: General experimental workflow for studying ergone-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ergone and calculate its IC50 value.

Materials:

-

Ergone

-

Cancer cell lines (e.g., HepG2, RD)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of ergone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after ergone treatment.

Materials:

-

Ergone-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

PBS

Procedure:

-

Treat cells with ergone at the determined IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To analyze the expression levels of pro- and anti-apoptotic proteins (Bax, Bcl-2) and the activation of caspases.

Materials:

-

Ergone-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, -8, -9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with ergone at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess the effect of ergone on the mitochondrial membrane potential, a key indicator of the intrinsic apoptosis pathway.

Materials:

-

Ergone-treated and control cells

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

-

PBS

Procedure:

-

Treat cells with ergone at the IC50 concentration for a specified time.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

For fluorescence microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

For flow cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

Ergone demonstrates significant potential as a cytotoxic agent that induces apoptosis in cancer cells through the modulation of key signaling pathways. The protocols and information provided in this document offer a comprehensive guide for researchers to further investigate the anti-cancer properties of ergone and its mechanism of action. Further studies are warranted to explore its efficacy in vivo and its potential for clinical applications in cancer therapy.

References

- 1. Cytotoxic effects of ergone, a compound isolated from Fulviformes fastuosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dl.begellhouse.com [dl.begellhouse.com]

- 3. This compound | CAS:19254-69-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of Ergosta-4,6,8(14),22-Tetraen-3-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a bioactive steroid found in various medicinal fungi, including Cordyceps sinensis and Polyporus umbellatus.[1] Its chemical formula is C28H40O with a molecular weight of 392.6 g/mol .[2][3][] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Understanding its chemical structure and fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices, which is essential for drug discovery and development processes.

This application note provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public EI-MS data for this specific compound, the fragmentation pathway and quantitative data presented here are based on established principles of mass spectrometry, including the fragmentation of steroids, cyclic ketones, and molecules with conjugated double bond systems. This document also outlines a comprehensive experimental protocol for the analysis of this and similar steroidal compounds using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the 3-oxo group and the extensive conjugation in the A and B rings, as well as the structure of the side chain. The initial event is the removal of an electron to form the molecular ion (M•+). Subsequent fragmentation is likely to proceed through a series of characteristic cleavages.

The primary fragmentation pathways for ketones involve α-cleavage, which is the cleavage of a bond adjacent to the carbonyl group. In cyclic ketones, this can lead to ring-opening reactions. The conjugated system of double bonds in this compound provides stability to the steroid nucleus, suggesting that fragmentation of the side chain will be a prominent feature of the mass spectrum.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (Predicted) | Relative Abundance (Predicted) | Proposed Fragment Ion |

| 392 | Moderate | [M]•+ (Molecular Ion) |

| 377 | Low | [M - CH3]•+ |

| 297 | Moderate | [M - C7H11]•+ (Loss of part of the side chain) |

| 269 | High | [M - C9H15]•+ (Loss of the entire side chain) |

| 173 | Moderate | Fragment from cleavage of C and D rings |

| 147 | High | Fragment containing A and B rings |

| 105 | Moderate | Further fragmentation of the A/B ring fragment |

| 91 | Low | Tropylium ion from aromatic-like ring fragmentation |

Note: The relative abundances are estimations based on the predicted stability of the fragment ions and may vary under different experimental conditions.

Experimental Protocols

This section outlines a typical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Extraction:

-

Homogenize the fungal material or biological sample.

-

Perform a solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids and sterols.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Saponification (Optional, for esterified forms):

-

Resuspend the dried extract in ethanolic potassium hydroxide.

-

Heat the mixture at 80°C for 1 hour to hydrolyze any sterol esters.

-

Allow the mixture to cool and extract the non-saponifiable fraction (containing the free sterols) with hexane (B92381) or diethyl ether.

-

Wash the organic phase with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

-

Derivatization (for GC-MS analysis):

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl groups (if any after reduction of the ketone) to their trimethylsilyl (B98337) (TMS) ethers. Note: For direct analysis of the ketone, derivatization might not be necessary, but it is a common step in steroid profiling.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Ramp to 300°C at 5°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

-

Solvent Delay: 5 minutes.

-

Diagrams and Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This application note provides a predicted fragmentation pattern and a detailed analytical protocol for this compound. The provided information is intended to serve as a valuable resource for researchers involved in the identification and characterization of this and other related steroidal compounds. The experimental workflow and predicted fragmentation pathway offer a solid foundation for developing and validating analytical methods for the study of this important bioactive molecule in various research and development settings. It is important to reiterate that the fragmentation data is predictive and should be confirmed with a pure standard when available.

References

Application Notes and Protocols for Developing an Anti-inflammatory Assay for Ergosta-4,6,8(14),22-Tetraen-3-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one is a bioactive ergosteroid isolated from various medicinal fungi, including Ganoderma applanatum and Polyporus umbellatus.[1][2] While research has highlighted its cytotoxic and immunomodulatory properties, its potential as an anti-inflammatory agent is an emerging area of interest.[2][3] This document provides a detailed guide for developing a comprehensive in vitro anti-inflammatory assay for this compound. The protocols outlined herein are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a reproducible and quantitative manner.

The proposed assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a well-established model of inflammation. Upon activation by LPS, these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effects of this compound on these markers will be quantified. Furthermore, this guide details the investigation of the compound's mechanism of action by examining its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4] A structurally related compound, Ergosta-7,9(11),22-trien-3β-ol, has demonstrated anti-inflammatory activity through inhibition of the MAPK pathway, suggesting a similar mechanism may be relevant for this compound.[4]

Principle of the Assay

This assay is based on the principle of measuring the inhibition of pro-inflammatory mediator production in LPS-stimulated RAW 264.7 macrophages. The workflow involves pre-treating the cells with varying concentrations of this compound, followed by stimulation with LPS. The anti-inflammatory activity is determined by quantifying the reduction in NO, TNF-α, and IL-6 levels in the cell culture supernatant. To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed in parallel. The underlying mechanism of action is elucidated by assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades via Western blotting.

Data Presentation: Summary of Expected Quantitative Data

The following table is a template for summarizing the quantitative data obtained from the described assays. It is designed for easy comparison of the effects of this compound across different concentrations.

| Concentration of this compound (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) | p-p65 Expression (Relative to LPS Control) | p-p38 MAPK Expression (Relative to LPS Control) |

| 0 (Vehicle Control) | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 | 0.05 ± 0.02 | 0.04 ± 0.01 |

| 0 (LPS Control) | 98 ± 4 | 100 ± 8 | 100 ± 7 | 100 ± 9 | 1.00 ± 0.10 | 1.00 ± 0.09 |

| 1 | 97 ± 5 | 85 ± 6 | 88 ± 5 | 90 ± 7 | 0.82 ± 0.07 | 0.85 ± 0.06 |

| 5 | 96 ± 4 | 65 ± 5 | 70 ± 6 | 72 ± 5 | 0.60 ± 0.05 | 0.63 ± 0.05 |

| 10 | 95 ± 6 | 40 ± 4 | 45 ± 5 | 48 ± 4 | 0.35 ± 0.04 | 0.38 ± 0.04 |

| 25 | 93 ± 5 | 20 ± 3 | 25 ± 4 | 28 ± 3 | 0.18 ± 0.03 | 0.21 ± 0.03 |

| 50 | 91 ± 7 | 10 ± 2 | 12 ± 3 | 15 ± 2 | 0.09 ± 0.02 | 0.11 ± 0.02 |

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay

-

Principle: The Griess reagent is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

-

Calculate the cytokine concentrations from the standard curve and express the results as a percentage of the LPS-only control.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 30 minutes (for MAPK pathway) or 60 minutes (for NF-κB pathway).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathway Diagrams

NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Testing Diuretic Effects of Ergone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone (B1207531), a naturally occurring steroid derivative, has been investigated for its therapeutic potential in various disease models. Notably, studies in animal models of Chronic Kidney Disease (CKD) have revealed its impact on renal function and electrolyte balance. While not classically identified as a diuretic, its influence on key hormones regulating water and salt balance, such as aldosterone (B195564), suggests a potential role in modulating urine output and electrolyte excretion.[1] These application notes provide detailed protocols and data presentation guidelines for researchers investigating the diuretic or aquaretic effects of ergone in preclinical animal models.

Data Presentation

Quantitative data from studies evaluating the diuretic effects of ergone should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Ergone on Renal Function and Serum Electrolytes in a Rat Model of Chronic Kidney Disease (CKD)

| Parameter | Control Group | CKD Model Group | CKD + Ergone Treatment Group |

| Urinary Volume (mL/24h) | 10.2 ± 2.1 | 25.6 ± 4.5 | 15.3 ± 3.8* |

| Serum Potassium (mmol/L) | 4.1 ± 0.3 | 5.8 ± 0.5 | 4.5 ± 0.4 |

| Serum Sodium (mmol/L) | 142.3 ± 3.1 | 141.8 ± 2.9 | 142.1 ± 3.5 |

| Serum Chloride (mmol/L) | 105.4 ± 2.7 | 104.9 ± 3.0 | 105.2 ± 2.8 |

| Serum Aldosterone (pg/mL) | 150.7 ± 22.4 | 325.1 ± 45.8** | 180.3 ± 30.1 |

| Serum Urea Nitrogen (BUN) (mmol/L) | 7.2 ± 1.1 | 28.4 ± 5.3 | 15.1 ± 3.9* |

| Serum Creatinine (Scr) (μmol/L) | 45.8 ± 6.2 | 112.3 ± 18.7 | 68.5 ± 11.4* |

*Data are presented as mean ± standard deviation. **p<0.01 compared to Control Group; *p<0.05 compared to CKD Model Group. Data is adapted from a study on the therapeutic effects of ergone in a rat model of CKD.[1] In this specific disease model, ergone treatment was observed to reduce the pathologically high urine output.[1]

Experimental Protocols

A standardized protocol is crucial for accurately assessing the diuretic properties of ergone. The following is a detailed methodology adapted from established diuretic screening protocols for use with rodent models.

Protocol 1: Acute Diuretic Activity Screening in Normotensive Rats

Objective: To evaluate the acute diuretic, natriuretic, and kaliuretic effects of ergone in healthy, normotensive rats.

Animals: Male or female Wistar or Sprague-Dawley rats (200-250g).

Materials:

-

Ergone

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)

-

Standard diuretic (e.g., Furosemide, 10 mg/kg)

-

0.9% Saline solution

-

Metabolic cages for individual housing and urine collection

-

Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment. Provide free access to standard laboratory chow and water.

-

Fasting: 18 hours before the experiment, withdraw food but continue to provide free access to water. This ensures uniform gastric emptying and hydration status.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I: Vehicle control (e.g., 0.5% CMC in saline)

-

Group II: Standard diuretic (e.g., Furosemide, 10 mg/kg)

-

Group III-V: Ergone (e.g., 25, 50, 100 mg/kg)

-

-

Hydration: Administer a saline load of 25 mL/kg by oral gavage to all animals to ensure a consistent baseline urine flow.

-

Test Substance Administration: Immediately after the saline load, administer the respective test substances (vehicle, standard diuretic, or ergone) to each group via oral gavage or intraperitoneal injection.

-

Urine Collection: Place the animals back into their metabolic cages and collect urine at specified intervals, typically 0-4 hours, 4-8 hours, and 8-24 hours post-administration.

-

Measurements:

-

Record the total urine volume for each collection period.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

-

-

Data Analysis:

-

Calculate the total urine output and the total excretion of Na+, K+, and Cl- for each animal over the 24-hour period.

-

Compare the results from the ergone-treated groups with the vehicle control and standard diuretic groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Mandatory Visualizations

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure and fluid and electrolyte balance. Aldosterone, the final effector of this pathway, promotes sodium and water retention while increasing potassium excretion. The observation that ergone can reduce elevated aldosterone levels in a CKD model suggests a potential mechanism of action through the modulation of this pathway.[1]

Experimental Workflow

A clear experimental workflow is essential for the reproducible execution of diuretic screening studies.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Ergosta-4,6,8(14),22-Tetraen-3-One

For Researchers, Scientists, and Drug Development Professionals

Introduction